Boc-D-cha-ol
CAS No.: 129593-17-5
Cat. No.: VC0105916
Molecular Formula: C₁₄H₂₇NO₃
Molecular Weight: 257.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129593-17-5 |
|---|---|
| Molecular Formula | C₁₄H₂₇NO₃ |
| Molecular Weight | 257.37 |
| IUPAC Name | tert-butyl N-[(2R)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)/t12-/m1/s1 |
| SMILES | CC(C)(C)OC(=O)NC(CC1CCCCC1)CO |
Introduction
Chemical Identity and Structure
Boc-D-cha-ol, formally known as N-(tert-butoxycarbonyl)-D-cyclohexylalaninol, is a chemical compound with distinct structural properties essential for its function in organic chemistry. The compound features a cyclohexyl group attached to an alanine derivative with a hydroxyl modification, protected by a tert-butoxycarbonyl (Boc) group. This strategic arrangement of functional groups provides the compound with its specific chemical behavior and utility in synthetic applications.
Chemical Properties
The chemical identity of Boc-D-cha-ol is characterized by precise molecular parameters that define its behavior in chemical reactions. The compound exhibits specific properties that make it valuable in research contexts where precise molecular interactions are critical. These properties are detailed in the following table:
| Property | Value |
|---|---|
| CAS Number | 129593-17-5 |
| Molecular Formula | C14H27NO3 |
| Molecular Weight | 257.37 g/mol |
| IUPAC Name | tert-butyl N-[(2R)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)/t12-/m1/s1 |
| SMILES Notation | CC(C)(C)OC(=O)NC(CC1CCCCC1)CO |
| PubChem Compound ID | 14014843 |
This compound is characterized by its specific stereochemistry, with the 'D' designation indicating the configuration at the chiral center. The presence of the Boc protecting group, hydroxyl function, and cyclohexyl moiety collectively contribute to its utility in synthetic chemistry.
Structural Features
The molecular structure of Boc-D-cha-ol includes several key features that determine its function:
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A tert-butoxycarbonyl (Boc) group, which serves as a protecting group for the amine functionality
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A D-configured chiral center that provides specific stereochemistry
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A cyclohexyl group attached to the carbon chain
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A primary alcohol (hydroxyl) group that provides additional functionality for synthetic transformations
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An amide linkage that connects the Boc protecting group to the amino acid derivative
These structural elements enable the compound to participate in various chemical transformations while maintaining the protected amino functionality, making it valuable in multistep organic synthesis protocols.
Synthesis Methods
The synthesis of Boc-D-cha-ol involves precise chemical transformations under controlled conditions. Research literature indicates multiple synthetic routes to this compound, with varying degrees of efficiency and complexity.
Synthesis from N-Boc-D-Phenylalaninol
One documented synthetic pathway involves the transformation of N-Boc-D-Phenylalaninol to Boc-D-cha-ol through a catalytic hydrogenation process. This approach represents a strategic modification of the aromatic ring to the cyclohexyl moiety while preserving the stereochemistry at the chiral center. The reaction parameters include:
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Catalyst: 5% rhodium-on-charcoal
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Solvent system: Hydrogen in methanol and water
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Temperature: 60°C
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Pressure: 2828.7 - 3087.28 Torr
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Reaction duration: 16 hours
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Yield: 94%
This high-yielding procedure demonstrates the efficiency of rhodium catalysts in the hydrogenation of aromatic rings to their corresponding cyclohexyl derivatives .
Alternative Synthesis Approach
Another approach to synthesizing Boc-D-cha-ol involves the reaction of D-cyclohexylalanine with tert-butoxycarbonyl chloride in the presence of a base, typically triethylamine or pyridine. This method directly introduces the Boc protecting group to the amino functionality, followed by reduction of the carboxylic acid to the corresponding primary alcohol. This synthetic route leverages conventional protecting group chemistry and reduction methodologies commonly employed in amino acid chemistry.
Applications in Research
Boc-D-cha-ol serves multiple functions in scientific research contexts, particularly in the fields of organic synthesis and peptide chemistry.
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